Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-4-methoxy-4-oxobutanoate
CAS No.: 135941-84-3
Cat. No.: VC0180514
Molecular Formula: C22H40N2O6
Molecular Weight: 428.57
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 135941-84-3 |
|---|---|
| Molecular Formula | C22H40N2O6 |
| Molecular Weight | 428.57 |
| IUPAC Name | N-cyclohexylcyclohexanamine;(2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C12H23N.C10H17NO6/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-10(2,3)17-9(15)11-6(8(13)14)5-7(12)16-4/h11-13H,1-10H2;6H,5H2,1-4H3,(H,11,15)(H,13,14)/t;6-/m.0/s1 |
| Standard InChI Key | VAZLUTJIPMHAQN-ZCMDIHMWSA-N |
| SMILES | CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Introduction
Chemical Properties
Basic Information
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-4-methoxy-4-oxobutanoate is characterized by the following fundamental properties:
The compound is also known by several other names, including N-[(1,1-Dimethylethoxy)carbonyl]-L-aspartic acid 4-methyl ester compound with N-cyclohexylcyclohexanamine . These various designations reflect its composition and structure from different nomenclature perspectives.
Structural Features
The molecular structure of Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-4-methoxy-4-oxobutanoate comprises three key components:
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Dicyclohexylamine component: A bulky secondary amine consisting of two cyclohexyl rings attached to a nitrogen atom, functioning as a counterion to enhance solubility in non-polar solvents and stabilize the carboxylate group.
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(S)-2-((tert-butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid: The core amino acid derivative with an (S) stereochemistry at the alpha carbon, featuring a carboxylic acid group and a methyl ester-protected side chain carboxyl group .
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tert-Butoxycarbonyl (Boc) protecting group: A commonly used amino-protecting group that provides stability under basic and nucleophilic conditions but can be selectively cleaved under acidic conditions, such as treatment with trifluoroacetic acid.
The stereochemistry at the alpha carbon position is crucial for its biological activity and applications in asymmetric synthesis. The (S) configuration corresponds to the natural L-amino acid orientation, making this compound particularly relevant for peptide synthesis applications requiring natural amino acid incorporation.
Physical Properties
The physical properties of Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-4-methoxy-4-oxobutanoate significantly influence its handling and applications:
These physical characteristics make the compound suitable for various synthetic applications while necessitating appropriate handling procedures to maintain its integrity and purity.
Synthesis Methods
General Synthetic Routes
The synthesis of Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-4-methoxy-4-oxobutanoate typically involves the salt formation between the protected amino acid and dicyclohexylamine. The general synthetic pathway includes:
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Protection of the amino group of L-aspartic acid with a tert-butoxycarbonyl (Boc) group.
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Selective esterification of the β-carboxylic acid to form the methyl ester.
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Salt formation with dicyclohexylamine to stabilize the α-carboxylic acid in its carboxylate form.
This synthetic strategy ensures the selective functionalization of the amino acid while maintaining the stereochemical integrity of the original L-aspartic acid starting material.
Reaction Conditions
The synthesis of Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-4-methoxy-4-oxobutanoate requires careful control of reaction conditions:
| Reaction Step | Conditions | Considerations | Reference |
|---|---|---|---|
| Boc Protection | Di-tert-butyl dicarbonate in aqueous/organic biphasic conditions | pH control (8-9) is crucial for selective amino group protection | |
| Methyl Esterification | Methanol, catalytic acid or methylating agents | Selective activation of β-carboxyl group while preserving α-carboxyl | |
| Salt Formation | Dicyclohexylamine in organic solvents (e.g., DCM, THF) | Stoichiometric control, temperature, and solvent purity affect crystal quality |
The reaction conditions must be carefully controlled to ensure high yield and purity. Industrial production may involve large-scale synthesis using automated reactors and continuous flow systems to maintain consistent quality and yield. The use of high-purity reagents and stringent control of reaction parameters are crucial to achieving the desired product with the correct stereochemistry.
Applications
Peptide Synthesis
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-4-methoxy-4-oxobutanoate serves as a valuable building block in peptide synthesis for several reasons:
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The Boc-protected amino group allows for controlled, sequential peptide chain elongation.
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The methyl ester on the side chain carboxyl permits selective reactivity of the α-carboxyl group.
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The dicyclohexylamine counterion enhances stability and solubility in organic solvents commonly used in peptide synthesis.
These properties make it particularly useful in the synthesis of complex peptides requiring selective functionalization of side chain carboxyl groups. The compound's stereochemical purity ensures the incorporation of the natural L-configuration into the peptide structure, which is often critical for biological activity.
Pharmaceutical Development
The application of Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-4-methoxy-4-oxobutanoate in pharmaceutical development spans various therapeutic areas:
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It is used to prepare isoxazoline glycoprotein IIb/IIIa antagonists, which have potential as antiplatelet agents .
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The compound serves as a precursor in the synthesis of glutamic acid analogs that function as potent inhibitors of leukotriene A4 hydrolase, potentially useful in asthma and inflammatory conditions .
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It contributes to the synthesis of peptide-based drug candidates with improved pharmacokinetic properties.
The compound's role in pharmaceutical development is enhanced by its ability to introduce aspartic acid residues with protected side chains into complex molecules, allowing for further selective modifications during multi-step syntheses.
Research Applications
Beyond its direct applications in peptide synthesis and pharmaceutical development, Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-4-methoxy-4-oxobutanoate serves several research purposes:
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As a standard in analytical methods for amino acid derivative characterization.
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In the development of novel synthetic methodologies for complex molecule construction.
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As a model compound for studying salt formation and crystal engineering principles.
These research applications contribute to advancements in organic synthesis, pharmaceutical science, and chemical analysis methodologies.
Comparative Analysis
Related Compounds
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-4-methoxy-4-oxobutanoate belongs to a family of protected amino acid salts. A comparative analysis with structurally similar compounds provides insight into structure-function relationships:
These structural variations result in compounds with different reactivity profiles, solubility characteristics, and applications in synthetic chemistry and pharmaceutical development.
Structure-Activity Relationships
Analysis of structure-activity relationships among Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-4-methoxy-4-oxobutanoate and related compounds reveals several important insights:
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The presence of the dicyclohexylamine counterion significantly improves solubility in organic solvents compared to the free acid form, enhancing utility in peptide synthesis .
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The methyl ester protection of the side chain carboxyl group provides a selective handle for further functionalization, allowing for diverse derivatization strategies.
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The stereochemistry at the alpha carbon position is critical for biological recognition and activity when incorporated into peptides or pharmaceutical compounds .
These structure-activity relationships guide the rational design of new derivatives with optimized properties for specific applications.
Following these storage and handling guidelines helps preserve the compound's chemical integrity and ensures consistent performance in synthetic applications.
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